molecular formula C18H21N3O2 B8214231 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene

1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene

Cat. No.: B8214231
M. Wt: 311.4 g/mol
InChI Key: VTQNIEWCOFFBRE-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is an organic compound that features both azide and benzyl ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene typically involves a multi-step process:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzyl alcohol and 5-bromopentyl azide.

    Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 2-hydroxybenzyl alcohol with 5-bromopentyl azide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Click Chemistry:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in an aprotic solvent like DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Click Chemistry: Copper(I) catalysts in the presence of an alkyne.

Major Products

    Substitution: Formation of substituted azides.

    Reduction: Formation of primary amines.

    Click Chemistry: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene depends on the specific application and reaction it is involved in. For example:

    Click Chemistry: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Azidopentyl)oxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-((5-Azidopentyl)oxy)-4-benzyloxybenzene: Similar structure but with the benzyloxy group in the para position.

    1-((5-Azidopentyl)oxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is unique due to the presence of both azide and benzyloxy functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(5-azidopentoxy)-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c19-21-20-13-7-2-8-14-22-17-11-5-6-12-18(17)23-15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQNIEWCOFFBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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